molecular formula C8H8BrClO2S B1524486 3-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride CAS No. 1315365-76-4

3-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride

Cat. No. B1524486
CAS RN: 1315365-76-4
M. Wt: 283.57 g/mol
InChI Key: SDICKLLRGFEVMU-UHFFFAOYSA-N
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Description

3-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 1315365-76-4 . It has a molecular weight of 283.57 . This compound is typically used as a reagent in organic synthesis .


Synthesis Analysis

The synthesis of similar compounds typically involves electrophilic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .


Molecular Structure Analysis

The molecular formula of 3-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride is C8H8BrClO2S . The InChI key is SDICKLLRGFEVMU-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis of N-Sulfonylanthranilic Acid Derivatives

3-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride: is utilized in the synthesis of N-sulfonylanthranilic acid derivatives . These derivatives are significant due to their potential pharmacological properties, including anti-inflammatory and analgesic activities. The sulfonyl chloride group acts as an activating agent, facilitating the introduction of various substituents into the anthranilic acid framework.

Development of HIV Protease Inhibitors

This compound plays a crucial role in the development of potent P1′ benzenesulfonyl azacyclic urea human immunodeficiency virus (HIV) protease inhibitors . These inhibitors are designed to interfere with the life cycle of HIV by targeting the protease enzyme, which is essential for the maturation of the virus.

Palladium-Catalyzed Carbon-Oxygen Coupling Reactions

In organic synthesis, 3-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride is a reagent in palladium-catalyzed carbon-oxygen coupling reactions . These reactions are part of a broader class of cross-coupling processes that form carbon-heteroatom bonds, which are foundational in constructing complex organic molecules.

Synthesis of Substituted Binaphthyl Derivatives

The compound is also used in the synthesis of substituted 2,2′-bis(diphenylphosphanylmethyl)-1,1′-binaphthyl derivatives . These derivatives are important ligands in asymmetric catalysis, which is a key area in the synthesis of enantiomerically pure pharmaceuticals.

Chemical Synthesis and Chromatography

Lastly, this compound finds applications in general chemical synthesis and chromatography . It can be used as a precursor or intermediate in the synthesis of a wide range of chemical products. In chromatography, it may be involved in the preparation of stationary phases or as a standard in method development.

Mechanism of Action

The mechanism of action for similar compounds involves a two-step process. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Safety and Hazards

While specific safety and hazard information for 3-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride is not available in the search results, it is generally recommended to handle such compounds in a well-ventilated laboratory, avoid inhalation or contact with skin and eyes, and use appropriate personal protective equipment .

Future Directions

3-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride is typically used as a reagent in organic synthesis . It can also serve as an intermediate in the synthesis of pharmaceuticals . Future directions may include its use in the development of new synthetic methods and pharmaceuticals.

properties

IUPAC Name

3-bromo-2,5-dimethylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO2S/c1-5-3-7(9)6(2)8(4-5)13(10,11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDICKLLRGFEVMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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